REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[C:5]([CH:7]([C:15](=[O:17])[CH3:16])C(OC(C)(C)C)=O)=[O:6]>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[CH2:7][C:15](=[O:17])[CH3:16])[CH:18]=[CH:19][CH:20]=1
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Name
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tert-butyl 2-(3-chlorobenzoyl)-3-oxobutanoate
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Quantity
|
8.82 g
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Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)C(C(=O)OC(C)(C)C)C(C)=O)C=CC1
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The volatile was removed in vacuo
|
Type
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CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate (150 mL) and saturated sodium bicarbonate
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Type
|
WASH
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Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |